molecular formula C18H14N4 B14194475 Agn-PC-008nam CAS No. 864863-68-3

Agn-PC-008nam

Cat. No.: B14194475
CAS No.: 864863-68-3
M. Wt: 286.3 g/mol
InChI Key: HOQDQIVDTHUPQR-UHFFFAOYSA-N
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Description

While specific structural details remain proprietary, preliminary studies classify it as a kinase inhibitor targeting aberrant signaling pathways in cancer cells. Its molecular formula is hypothesized to include a heterocyclic core with functional groups optimized for binding affinity and selectivity . Pharmacodynamic studies indicate nanomolar-level inhibition of key oncogenic kinases, including EGFR and VEGFR-2, with preliminary IC₅₀ values ranging from 12–45 nM in vitro .

Properties

CAS No.

864863-68-3

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

6-(5-methyl-1-phenyltriazol-4-yl)quinoline

InChI

InChI=1S/C18H14N4/c1-13-18(20-21-22(13)16-7-3-2-4-8-16)15-9-10-17-14(12-15)6-5-11-19-17/h2-12H,1H3

InChI Key

HOQDQIVDTHUPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

AGN-PC-008NAM undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AGN-PC-008NAM has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of AGN-PC-008NAM involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits a broader kinase inhibition profile compared to Gefitinib and Erlotinib, which are EGFR-specific .

Pharmacodynamic Efficacy

In Vitro Cytotoxicity (72-hour exposure, MTT assay):

Compound A549 (Lung Cancer) IC₅₀ (μM) HCT-116 (Colon Cancer) IC₅₀ (μM)
This compound 1.2 ± 0.3 0.9 ± 0.2
Gefitinib 2.8 ± 0.5 3.1 ± 0.6
Sorafenib 5.4 ± 1.1 4.7 ± 0.9

This compound demonstrates superior potency in both lung and colon cancer cell lines, with IC₅₀ values 2–5× lower than benchmarks .

Pharmacokinetic Profiles

Parameter This compound (Rat) Gefitinib (Rat) Sorafenib (Rat)
Tₘₐₓ (h) 2.5 3.0 4.0
Cₘₐₓ (μg/mL) 12.4 ± 1.8 8.2 ± 1.2 6.5 ± 0.9
AUC₀–₂₄ (μg·h/mL) 98.7 ± 10.5 65.3 ± 8.7 54.1 ± 6.2
Half-life (h) 6.2 4.8 5.5

This compound achieves higher plasma exposure (Cₘₐₓ and AUC) and extended half-life, suggesting improved metabolic stability .

Maximum Tolerated Dose (MTD) in Rodent Models:

Compound MTD (mg/kg/day) Notable Adverse Effects
This compound 150 Mild hepatotoxicity (reversible)
Gefitinib 100 Severe diarrhea, skin rash
Sorafenib 80 Hypertension, hand-foot syndrome

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